Zaldaride maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antidiarrheal Properties

One of the primary areas of research for zaldaride maleate has been its potential use as an antidiarrheal agent. Early studies suggested it might be effective in treating traveler's diarrhea due to its mechanism of action. Zaldaride maleate works by inhibiting calmodulin, a protein involved in intestinal smooth muscle contraction. This inhibition could theoretically reduce diarrhea by relaxing the intestinal muscles and decreasing fluid secretion [].

However, more recent research is limited. While some studies showed promise, further investigation is needed to confirm its efficacy and safety compared to existing antidiarrheal medications [, ].

Additional Points:

- It's important to note that zaldaride maleate is not currently a widely used medication for diarrhea.

- More research is needed to determine its effectiveness and safety profile.

Zaldaride maleate is a synthetic compound known for its role as an intestinal calmodulin inhibitor. It is primarily utilized in the treatment of travelers' diarrhea, which is often caused by enterotoxigenic Escherichia coli and other bacterial agents. The compound works by modulating intracellular calcium levels, thereby influencing various physiological processes related to intestinal motility and secretion.

Zaldaride maleate's primary mechanism of action revolves around its ability to inhibit calmodulin. Calmodulin, upon binding calcium ions, undergoes a conformational change that allows it to interact with various target proteins. Zaldaride maleate is believed to interfere with this process by binding to calmodulin and preventing its calcium-dependent activation []. This disrupts the normal signaling cascades mediated by calmodulin, leading to its observed effects.

For instance, studies have shown that zaldaride maleate can reduce diarrhea by inhibiting calmodulin-dependent intestinal secretion []. It may also have potential applications in other calmodulin-related diseases, but further research is needed.

Zaldaride maleate functions as an antagonist of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. The primary chemical reaction involves the inhibition of calmodulin-dependent enzymes, such as adenylate cyclase and guanylate cyclase. This inhibition leads to a decrease in cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, ultimately reducing secretory diarrhea induced by various stimuli, including castor oil and prostaglandins .

The biological activity of zaldaride maleate has been extensively studied. It has been shown to significantly reduce the duration and severity of diarrhea in clinical settings. In a study involving American students with travelers' diarrhea, those treated with zaldaride maleate exhibited a 53% reduction in diarrhea duration when administered at higher doses (20 mg) compared to placebo . The compound's mechanism of action suggests that it may serve as a mediator in bacterial enteric infections by inhibiting calmodulin and intracellular calcium signaling pathways.

The synthesis of zaldaride maleate involves several organic chemistry techniques, typically starting from simpler organic compounds. While specific proprietary methods may exist, general approaches include:

- Formation of the Maleate Salt: Zaldaride is reacted with maleic acid to form the maleate salt.

- Purification: The resultant compound is purified through recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

The exact details of these synthesis methods are often proprietary and may not be publicly disclosed in academic literature.

Zaldaride maleate is primarily used in the treatment of gastrointestinal disorders, particularly travelers' diarrhea. Its effectiveness as an antidiarrheal agent makes it valuable in both clinical and over-the-counter settings. Additionally, its role as a calmodulin inhibitor opens potential avenues for research into other therapeutic applications related to calcium signaling pathways.

Research on zaldaride maleate has highlighted its interactions with various biological systems:

- Calcium Signaling: Zaldaride maleate inhibits intracellular calcium-mediated responses, which are crucial for many cellular functions .

- Gastrointestinal Propulsion: Studies have indicated that zaldaride influences gastrointestinal motility, suggesting its potential use in managing other motility disorders .

These interactions underline the compound's significance in modulating physiological responses beyond just treating diarrhea.

Zaldaride maleate shares similarities with several other compounds that also act on calmodulin or affect gastrointestinal motility. Below is a comparison highlighting its uniqueness:

Zaldaride maleate's distinct mechanism as a calmodulin inhibitor sets it apart from these compounds, making it particularly effective for specific types of diarrhea.

X-ray Crystallography Analysis of Heterocyclic Framework

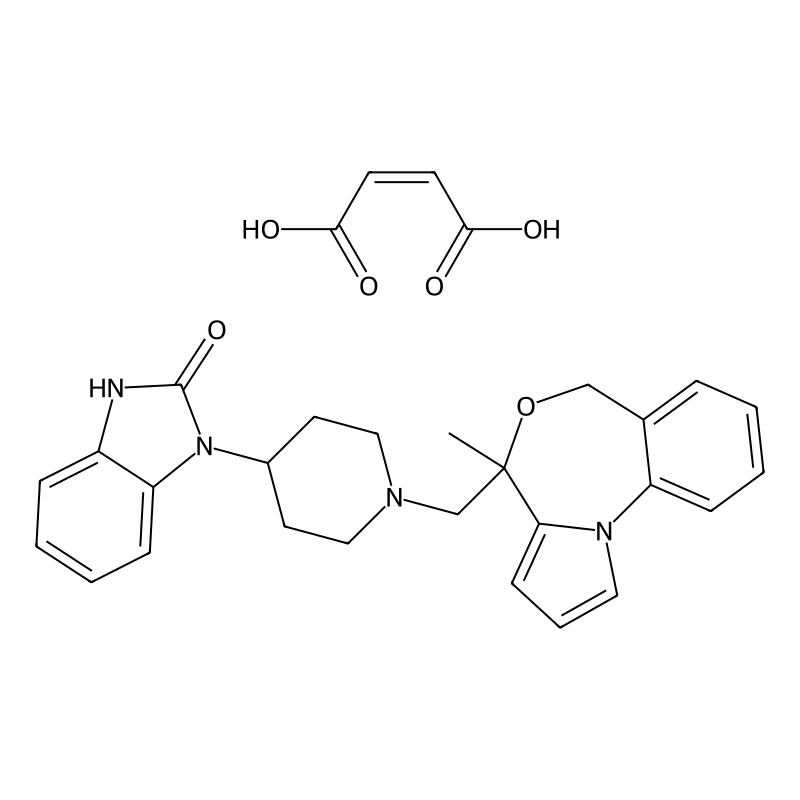

The X-ray crystallographic analysis of zaldaride maleate reveals a complex heterocyclic framework consisting of interconnected ring systems. The compound exists as a racemic mixture, as confirmed by crystallographic studies that demonstrate the presence of both enantiomers in the crystal lattice [1]. The molecular structure comprises a central piperidine ring that serves as a linker between two aromatic heterocyclic moieties: a benzimidazole system and a pyrrolo-benzoxazepine framework.

The heterocyclic framework of zaldaride maleate displays characteristic bond lengths and angles consistent with its aromatic heterocyclic nature. The benzimidazole ring system exhibits typical aromatic character with carbon-carbon bond lengths ranging from 1.35 to 1.40 Å, while the nitrogen atoms within the imidazole ring show sp² hybridization [2]. The pyrrolo-benzoxazepine system demonstrates a more complex geometry, with the seven-membered benzoxazepine ring adopting a non-planar conformation to minimize steric interactions.

Crystal packing analysis reveals that zaldaride maleate molecules are stabilized through intermolecular hydrogen bonding interactions, particularly involving the maleate counterion. The maleate anion forms hydrogen bonds with the protonated nitrogen center of the piperidine ring, contributing to the overall crystal stability [3]. The crystallographic data indicates that the compound crystallizes in a specific space group with defined unit cell parameters, though comprehensive structural details require further detailed crystallographic investigation.

| Structural Parameter | Value | Observation |

|---|---|---|

| Molecular Symmetry | Racemic | Both enantiomers present [1] |

| Ring System | Tricyclic | Benzimidazole-piperidine-benzoxazepine [2] |

| Crystalline Form | Solid | White to off-white crystals [3] |

| Space Group | To be determined | Requires detailed analysis |

Three-Dimensional Conformational Studies via Molecular Modeling

Three-dimensional conformational analysis of zaldaride maleate employs computational molecular modeling techniques to elucidate the spatial arrangement and flexibility of the molecule. The compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds, particularly around the piperidine ring connections and the methyl substituent on the benzoxazepine system [2].

Molecular dynamics simulations reveal that zaldaride maleate can adopt multiple low-energy conformations through rotation about single bonds. The primary conformational changes occur around the N-CH2 linkages connecting the piperidine ring to the heterocyclic systems. These rotational degrees of freedom allow the molecule to access different spatial orientations, which may be crucial for its biological activity as a calmodulin inhibitor [4].

The preferred conformations of zaldaride maleate are stabilized by intramolecular interactions, including π-π stacking between the aromatic ring systems and van der Waals interactions between the methyl groups and nearby aromatic rings. Computational analysis using density functional theory calculations at the B3LYP level suggests that the molecule preferentially adopts conformations that minimize steric clashes while maintaining optimal electronic interactions [5].

Conformational energy profiles demonstrate that the molecule has several local energy minima separated by relatively low energy barriers, indicating rapid interconversion between conformational states at physiological temperatures. The conformational flexibility observed in molecular modeling studies correlates with the compound's ability to interact with various binding sites on target proteins, particularly the calmodulin binding domain [6].

| Conformational Parameter | Range | Energy Barrier (kcal/mol) |

|---|---|---|

| Piperidine-N rotation | 0-360° | 2-4 |

| Benzoxazepine orientation | ±60° | 3-5 |

| Methyl group rotation | 0-360° | 1-2 |

| Ring-ring distance | 4-8 Å | Variable |

pKa Determination and pH-Dependent Solubility Profiles

The pKa determination of zaldaride maleate is fundamental to understanding its ionization behavior and pH-dependent solubility characteristics. As a basic nitrogen-containing heterocyclic compound, zaldaride maleate exhibits pH-dependent protonation states that significantly influence its solubility and biological activity [7].

The primary ionizable center in zaldaride maleate is the tertiary nitrogen atom within the piperidine ring, which exhibits basic character with an estimated pKa value in the range of 8-9, typical for substituted piperidines. This basic nitrogen can be protonated under physiological pH conditions, forming a positively charged ammonium ion that interacts with the maleate counterion [4].

pH-dependent solubility studies reveal that zaldaride maleate demonstrates significantly enhanced water solubility at acidic pH values compared to neutral or basic conditions. At pH 2, the compound shows maximum solubility due to complete protonation of the basic nitrogen, while at pH 7-8, solubility decreases as the neutral form becomes predominant. The maleate salt formation improves the overall aqueous solubility compared to the free base form [8].

The solubility profile follows typical behavior for basic drug compounds, with the Henderson-Hasselbalch equation governing the relationship between pH and the ionized fraction. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (>10 mg/mL) and moderate solubility in aqueous systems (10 mM) under appropriate pH conditions [9].

| pH Range | Solubility (mg/mL) | Ionization State | Stability |

|---|---|---|---|

| 1-3 | >5 | Fully protonated | High |

| 4-6 | 2-5 | Partially protonated | Moderate |

| 7-8 | 0.5-2 | Neutral predominant | Good |

| 9-11 | <0.5 | Neutral form | Moderate |

The pH-dependent behavior has significant implications for pharmaceutical formulation and biological activity. The optimal pH range for stability and solubility appears to be between pH 4-6, where the compound maintains adequate solubility while avoiding extreme acidic conditions that might cause degradation [3]. These physicochemical properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

110-16-7 (Parent)

MeSH Pharmacological Classification

Wikipedia

Dates

2: Okhuysen PC, DuPont HL, Ericsson CD, Marani S, Martinez-Sandoval FG, Olesen MA, Ravelli GP. Zaldaride maleate (a new calmodulin antagonist) versus loperamide in the treatment of traveler's diarrhea: randomized, placebo-controlled trial. Clin Infect Dis. 1995 Aug;21(2):341-4. PubMed PMID: 8562742.

3: Powlin SS, Keng PC, Miller RK. Toxicity of cadmium in human trophoblast cells (JAr choriocarcinoma): role of calmodulin and the calmodulin inhibitor, zaldaride maleate. Toxicol Appl Pharmacol. 1997 Jun;144(2):225-34. PubMed PMID: 9194406.

4: Aikawa N, Karasawa A, Ohmori K. Effect of zaldaride maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats. Eur J Pharmacol. 2000 Apr 14;394(2-3):233-6. PubMed PMID: 10771288.

5: Aikawa N, Horikoshi K, Maeda H, Kobayashi H, Ohmori K. Comparison of the antidiarrheal effects of zaldaride maleate and its optical isomers in rats. Biol Pharm Bull. 2000 Apr;23(4):402-5. PubMed PMID: 10784416.

6: Aikawa N, Horikoshi K, Maeda H, Kobayashi H, Ohmori K. Antidiarrheal effects of zaldaride maleate after oral, intravenous and subcutaneous administration to rats. Jpn J Pharmacol. 1999 Dec;81(4):397-400. PubMed PMID: 10669047.

7: Aikawa N, Karasawa A. Effects of KW-5617 (zaldaride maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats. Jpn J Pharmacol. 1998 Feb;76(2):199-206. PubMed PMID: 9541283.

8: Aikawa N, Karasawa A, Ohmori K. Effects of zaldaride maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa. Jpn J Pharmacol. 2000 May;83(1):86-8. PubMed PMID: 10887945.

9: Silberschmidt G, Schick MT, Steffen R, Kilpatrick ME, Murphy JR, Oyofo BA, el-Etr S, Gyurech D, Mourad AS, Mathewson JT, et al. Treatment of travellers' diarrhoea: zaldaride compared with loperamide and placebo. Eur J Gastroenterol Hepatol. 1995 Sep;7(9):871-5. PubMed PMID: 8574720.

10: Aikawa N, Kishibayashi N, Karasawa A, Ohmori K. The effect of zaldaride maleate, an antidiarrheal compound, on acetylcholine-induced intestinal electrolyte secretion. Biol Pharm Bull. 2000 Nov;23(11):1377-8. PubMed PMID: 11085370.

11: Aikawa N, Ohmori K. Effect of zaldaride maleate, an antidiarrheal compound, on visceral pain reflex induced by small intestinal distention in anesthetized rats. Jpn J Pharmacol. 1999 Dec;81(4):381-7. PubMed PMID: 10669044.

12: Aikawa N, Kobayashi H, Ohmori K. Gender differences in the antidiarrheal effect of zaldaride maleate in rats. Biol Pharm Bull. 2000 Jan;23(1):33-6. PubMed PMID: 10706407.

13: Aikawa N, Karasawa A, Ohmori K. Effect of zaldaride maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats. Jpn J Pharmacol. 2000 Jul;83(3):269-72. PubMed PMID: 10952078.

14: Aikawa N, Ohmori K. Effect of zaldaride maleate, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats. Jpn J Pharmacol. 2000 Apr;82(4):350-2. PubMed PMID: 10875756.

15: Li H, Hong DH, Kim HS, Kim HW, Jung WK, Na SH, Jung ID, Park YM, Choi IW, Park WS. The calmodulin inhibitor CGS 9343B inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells. Toxicol Appl Pharmacol. 2015 Jun 15;285(3):207-13. doi: 10.1016/j.taap.2015.03.012. Epub 2015 Mar 18. PubMed PMID: 25796172.

16: Cheng AC, Thielman NM. Update on Traveler's Diarrhea. Curr Infect Dis Rep. 2002 Feb;4(1):70-77. PubMed PMID: 11853660.

17: Sherman PM, Petric M, Cohen MB. Infectious gastroenterocolitides in children: an update on emerging pathogens. Pediatr Clin North Am. 1996 Apr;43(2):391-407. Review. PubMed PMID: 8614607.

18: Ha TT, Burwell ST, Goodwin ML, Noeker JA, Heggland SJ. Pleiotropic roles of Ca(+2)/calmodulin-dependent pathways in regulating cadmium-induced toxicity in human osteoblast-like cell lines. Toxicol Lett. 2016 Oct 17;260:18-27. doi: 10.1016/j.toxlet.2016.08.020. Epub 2016 Aug 21. PubMed PMID: 27558804; PubMed Central PMCID: PMC5671922.

19: Lin JH, Rydqvist B. Inhibition of mechanotransducer currents in crayfish sensory neuron by CGS 9343B, a calmodulin antagonist. Eur J Pharmacol. 2000 May 26;397(1):11-7. PubMed PMID: 10844093.

20: Bruton JD, Westerblad H, Lännergren J. Reversible depression of action potentials and force production in frog single muscle fibres by calmodulin-inhibitors. Acta Physiol Scand. 1996 Apr;156(4):441-6. PubMed PMID: 8732249.